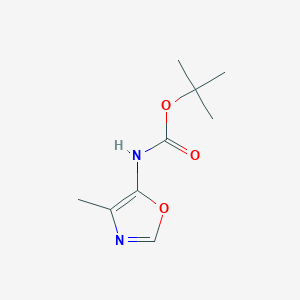
tert-ブチル(4-メチルオキサゾール-5-イル)カルバメート
概要
説明
科学的研究の応用
tert-Butyl (4-methyloxazol-5-yl)carbamate is utilized in several scientific research fields:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential in developing new pharmaceuticals.
Industry: Applied in the production of agrochemicals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (4-methyloxazol-5-yl)carbamate can be synthesized through the reaction of 4-methyloxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of tert-Butyl (4-methyloxazol-5-yl)carbamate follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
化学反応の分析
Types of Reactions
tert-Butyl (4-methyloxazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the oxazole ring is targeted.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids such as hydrochloric acid or trifluoroacetic acid at elevated temperatures.
Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: 4-methyloxazole-5-carboxylic acid.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of tert-Butyl (4-methyloxazol-5-yl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic procedures. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
Similar Compounds
Uniqueness
tert-Butyl (4-methyloxazol-5-yl)carbamate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
生物活性
Tert-butyl (4-methyloxazol-5-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the presence of a tert-butyl group and a methyloxazole moiety, which is known for contributing to various biological activities. The general structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activities. In particular, derivatives of oxazole have been shown to possess antibacterial and antifungal properties. For instance, studies suggest that the oxazole moiety can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .
Neuroprotective Effects
One notable study explored the neuroprotective effects of related compounds in models of Alzheimer's disease (AD). The compound tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4), structurally related to tert-butyl (4-methyloxazol-5-yl)carbamate, demonstrated the ability to inhibit β-secretase and acetylcholinesterase, which are crucial in AD pathology. The M4 compound showed protective effects on astrocyte cells against amyloid beta-induced toxicity .
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Neuroprotective | Inhibition of β-secretase and acetylcholinesterase |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of tert-butyl (4-methyloxazol-5-yl)carbamate. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines in various models. This suggests that the compound may modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by inflammation .
In Vitro Studies
In vitro studies have demonstrated that related carbamates can significantly reduce cell death in astrocytes exposed to amyloid beta peptides. For example, M4 showed a 20% reduction in astrocyte death compared to control groups treated with amyloid beta alone. This highlights the potential neuroprotective role of compounds within this chemical class .
In Vivo Studies
In vivo investigations using scopolamine-induced models of cognitive impairment revealed that while M4 had some protective effects on cognitive functions, it did not achieve statistical significance compared to established treatments like galantamine. This indicates challenges related to bioavailability and efficacy in complex biological systems .
特性
IUPAC Name |
tert-butyl N-(4-methyl-1,3-oxazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-7(13-5-10-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLXDDGKNZMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















